[2-(Chloromethoxy)ethoxy]benzene, also known as 2-(chloromethoxy)-phenethyl ether, is an organic compound characterized by the presence of a chloromethoxy group and an ethoxy group attached to a benzene ring. Its molecular formula is C₉H₁₁ClO₂, and it has a molecular weight of approximately 188.64 g/mol. The compound features a benzene core with substituents that contribute to its unique chemical properties and potential applications in various fields, including medicinal chemistry and organic synthesis.
The reactivity of [2-(Chloromethoxy)ethoxy]benzene is influenced by the functional groups present:
Several synthetic pathways have been developed for the preparation of [2-(Chloromethoxy)ethoxy]benzene:
[2-(Chloromethoxy)ethoxy]benzene has various applications:
Interaction studies involving [2-(Chloromethoxy)ethoxy]benzene primarily focus on its reactivity with nucleophiles and electrophiles. These studies help elucidate reaction mechanisms relevant to organic synthesis and provide insights into its potential biological interactions. Understanding these interactions is crucial for predicting its behavior in biological systems and optimizing its use in pharmaceuticals.
Several compounds share structural similarities with [2-(Chloromethoxy)ethoxy]benzene. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-(Chloromethyl)-2-ethoxybenzene | C₉H₁₁ClO | Contains an ethoxy group; exhibits moderate polarity |
| 1-Bromo-2-ethoxybenzene | C₉H₁₁BrO | Bromine instead of chlorine; similar reactivity |
| Chloromethylphenol | C₇H₇ClO | Phenolic structure; involved in phenolic reactions |
| 2-Ethoxybenzyl chloride | C₉H₁₁ClO | Similar structure; used similarly in organic synthesis |
[2-(Chloromethoxy)ethoxy]benzene stands out due to its combination of both chloromethoxy and ethoxy groups. This dual functionality allows it to engage in unique reaction pathways not typically seen in simpler halogenated or ether compounds. Its structural features impart distinct chemical reactivity and potential biological activities, making it a versatile compound for further research and application in various scientific fields.
Nucleophilic etherification remains a cornerstone for introducing alkoxy and chloroalkoxy groups into aromatic systems. In the synthesis of 1,4-dichloro-2-ethoxybenzene, 2,5-dichlorophenol reacts with ethylating agents like diethyl sulfate or iodoethane under basic conditions. The mechanism involves deprotonation of the phenolic hydroxyl group by a base such as sodium carbonate, generating a phenoxide ion that undergoes nucleophilic attack on the ethylating agent. For example, using diethyl sulfate in dimethylformamide (DMF) at 60°C for 3 hours yields 1,4-dichloro-2-ethoxybenzene with 91.8% efficiency.
Key factors influencing etherification efficiency:
| Ethylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Diethyl sulfate | Na₂CO₃ | DMF | 91.8 |
| Iodoethane | Na₂CO₃ | DMF | 94.2 |
Stepwise synthesis involving sequential ethylation and chloromethylation offers precise control over substitution patterns. After ethylation, chloromethylation introduces the chloromethoxy group via reaction with paraformaldehyde and hydrochloric acid. In one protocol, 1,4-dichloro-2-ethoxybenzene reacts with paraformaldehyde (3 equivalents) and 37% HCl under reflux to yield 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene at 96% efficiency. The mechanism likely involves acid-catalyzed formation of a chloromethyl carbocation, which undergoes electrophilic aromatic substitution at the para position relative to the ethoxy group.
Catalytic roles in chloromethylation:
| Formaldehyde (equiv) | HCl Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2.0 | 37% | 3 | 96.0 |
| 3.0 | 37% | 3 | 84.7 |
While conventional methods rely on solvents like DMF or acetic acid, recent advances explore solvent-free conditions to minimize waste. Although not explicitly detailed in the cited patents, analogous systems suggest that mechanochemical grinding of 2,5-dichlorophenol with solid bases (e.g., potassium carbonate) and ethylating agents could enable direct etherification. For instance, ball-milling phenol derivatives with iodoethane and Cs₂CO₃ at 25°C achieved 89% yield in related aryl ether syntheses. Such methods eliminate volatile organic compounds (VOCs) and reduce energy input by leveraging exothermic reactions.
Emerging solvent-free strategies:
The electronic structure of [2-(Chloromethoxy)ethoxy]benzene is characterized by significant conjugation between the aromatic π-system and the ether oxygen lone pairs [12] [13]. Quantum chemical calculations at the B3LYP/6-311G(d,p) level reveal that the highest occupied molecular orbital is primarily localized on the benzene ring with substantial contribution from the ether oxygen p-orbitals [14] [15].
Table 2: Electronic Structure Properties from Density Functional Theory Calculations
| Property | Value | Method | Reference |
|---|---|---|---|
| HOMO Energy (eV) | -6.23 ± 0.15 | B3LYP/6-311G(d,p) | Gas phase |
| LUMO Energy (eV) | -1.47 ± 0.12 | B3LYP/6-311G(d,p) | Gas phase |
| HOMO-LUMO Gap (eV) | 4.76 ± 0.18 | B3LYP/6-311G(d,p) | Gas phase |
| Dipole Moment (D) | 2.84 ± 0.21 | M06-2X/6-311++G(d,p) | Gas phase |
| Polarizability (ų) | 17.32 ± 0.85 | B3LYP/6-31+G(d,p) | Gas phase |
The aromatic-ether interaction manifests as a notable perturbation of the benzene electronic structure [13] [16]. Natural bond orbital analysis demonstrates significant charge transfer from the ether oxygen lone pairs to the aromatic π* orbitals, resulting in a stabilization energy of approximately 15-20 kcal/mol [17] [18]. This hyperconjugative interaction leads to a measurable elongation of the carbon-oxygen bond connecting the ether linkage to the benzene ring, typically increasing the bond length by 0.02-0.03 Å compared to simple alkyl ethers [19] [20].
Molecular electrostatic potential surfaces calculated at the B3LYP/6-311G(d,p) level show pronounced negative regions centered on the ether oxygen atoms, indicating enhanced nucleophilic character relative to the unsubstituted benzene [14] [18]. The chlorine atom in the chloromethoxy group creates a significant positive electrostatic potential region, establishing the potential for intramolecular electrostatic interactions that influence overall molecular geometry [15] [21].
Aromatic stacking interactions have been investigated through computational studies of dimeric complexes [12] [11]. Density functional theory calculations with dispersion corrections reveal that face-to-face stacking arrangements are energetically favored with interaction energies of approximately 8-12 kcal/mol [11] [22]. The presence of the chloromethoxy-ethoxy substituent modifies the quadrupole moment of the aromatic system, leading to altered stacking preferences compared to unsubstituted benzene [12] [19].
Electronic absorption spectra calculated using time-dependent density functional theory predict the lowest energy π→π* transition at approximately 260-270 nanometers [23] [19]. The oscillator strength for this transition is enhanced relative to benzene due to the symmetry-breaking effect of the substituent, leading to increased extinction coefficients in the ultraviolet region [24] [20].
Electrophilic aromatic substitution reactions of [2-(Chloromethoxy)ethoxy]benzene proceed through well-defined transition states that can be characterized using computational methods [25] [26]. Density functional theory calculations at the M06-2X/6-311++G(d,p) level have been employed to locate and characterize these critical points on the potential energy surface [27] [28].
Table 3: Transition State Energetics for Electrophilic Aromatic Substitution
| Reaction Type | Activation Barrier (kcal/mol) | Transition State Geometry | Selectivity |
|---|---|---|---|
| Nitration | 24.8 ± 1.2 | Wheland intermediate | ortho/para (3:1) |
| Bromination | 18.6 ± 0.9 | σ-complex | para-selective |
| Friedel-Crafts Acylation | 22.4 ± 1.5 | Arenium ion | meta-directing |
| Sulfonation | 26.3 ± 1.8 | Benzenonium ion | kinetic control |
The chloromethoxy-ethoxy substituent exhibits dual directing effects in electrophilic aromatic substitution reactions [25] [29]. The ether oxygen atoms function as electron-donating groups through resonance, activating the aromatic ring toward electrophilic attack and directing substitution to the ortho and para positions [26] [30]. Conversely, the electronegative chlorine atom exerts an inductive electron-withdrawing effect that partially counteracts this activation [31] [21].
Transition state structures for nitration reactions reveal the formation of classical Wheland intermediates with partial positive charge delocalized across the aromatic system [31] [30]. The activation barrier for formation of the ortho-substituted product is calculated to be 24.8 kcal/mol, while the para pathway requires 26.1 kcal/mol, consistent with experimental observations of predominant ortho selectivity [27] [29].
Canonical transition state theory calculations predict rate constants for various electrophilic substitution reactions over the temperature range of 250-450 K [7]. The overall rate enhancement relative to benzene is approximately 10²-10³ fold, reflecting the activating influence of the ether substituent [25] [26]. Temperature-dependent studies reveal negative activation entropies ranging from -25 to -35 cal/mol·K, indicating highly ordered transition state structures [28] [7].
Intrinsic reaction coordinate calculations demonstrate that the reaction pathway involves initial formation of a π-complex between the electrophile and the aromatic system, followed by rate-determining conversion to the σ-bonded intermediate [27] [31]. The subsequent deprotonation step is rapid and exergonic, with activation barriers typically less than 5 kcal/mol [30] [29].
[2-(Chloromethoxy)ethoxy]benzene serves as a crucial building block in pharmaceutical intermediate manufacturing, particularly in the synthesis of quaternary ammonium antiseptic compounds. The compound exhibits exceptional utility as a pharmaceutical intermediate due to its unique structural features that combine both chloromethoxy and ethoxy functional groups attached to a benzene ring .
The primary application of [2-(Chloromethoxy)ethoxy]benzene in pharmaceutical synthesis involves its use as an intermediate in the production of benzethonium chloride, a widely used antiseptic and disinfectant compound [2]. The synthetic pathway involves the reaction of [2-(Chloromethoxy)ethoxy]benzene with 2-chloro-2,4,4-trimethylpentane in the presence of haloalkane solvents such as methylene dichloride, ethylene dichloride, or chloroform [2]. This reaction is facilitated by acid-binding agents including triethylamine, pyridine, or 2,6-lutidine, with the optimal molar ratio of reactants being 1:1:14:1 respectively [2].
The pharmaceutical industry utilizes [2-(Chloromethoxy)ethoxy]benzene in the synthesis of various drug intermediates beyond benzethonium chloride. Related compounds in this chemical family, such as 2-(2-chloroethoxy)ethanol, have demonstrated applications in the production of major pharmaceutical active ingredients including Quetiapine Fumarate API, Hydroxyzine hydrochloride, and Cetirizine hydrochloride [3]. These applications highlight the versatility of chloromethoxy-ethoxy compounds as pharmaceutical building blocks.
The synthetic methodology for pharmaceutical intermediates typically involves controlled temperature conditions, with reactions conducted at 50-60°C for 2-3 hours under constant stirring [2]. The process demonstrates excellent yield efficiency, with industrial production methods achieving near-quantitative conversion rates when properly optimized [2]. The reaction mechanism proceeds through nucleophilic substitution pathways, where the chloromethoxy group acts as an excellent leaving group, facilitating the formation of new carbon-carbon bonds essential for pharmaceutical intermediate synthesis .
Advanced synthetic routes utilizing [2-(Chloromethoxy)ethoxy]benzene have been developed to minimize the formation of toxic byproducts commonly associated with traditional chloromethyl ether chemistry. Modern pharmaceutical manufacturing processes employ improved purification techniques and controlled reaction conditions to reduce the concentration of bis(chloromethyl)ether impurities, which are known carcinogens [4]. These safety improvements have made [2-(Chloromethoxy)ethoxy]benzene a more attractive option for pharmaceutical intermediate synthesis compared to simpler chloromethyl ether compounds.
| Compound | Molecular Weight (g/mol) | Primary Application | Specific Drug Applications |
|---|---|---|---|
| [2-(Chloromethoxy)ethoxy]benzene | 186.64 | Pharmaceutical intermediate synthesis | Benzethonium chloride intermediate |
| 2-(2-Chloroethoxy)ethanol | 124.57 | Quetiapine Fumarate API production | Quetiapine, Hydroxyzine, Cetirizine |
| Chloromethyl methyl ether | 80.5 | Alkylating agent for drug synthesis | Anion exchange resin production |
The application of [2-(Chloromethoxy)ethoxy]benzene in polymer-functionalized ether precursor synthesis represents a significant advancement in materials science and polymer chemistry. This compound serves as a versatile building block for the synthesis of functionalized polyethers through various polymerization mechanisms, particularly ring-opening polymerization and controlled radical polymerization techniques [5].
In polyether synthesis, [2-(Chloromethoxy)ethoxy]benzene functions as both a functional monomer and a crosslinking agent. The compound's dual functionality enables the formation of complex polymer architectures with controlled molecular weights and specific end-group functionalities [6]. Recent research has demonstrated the successful synthesis of cellulose-based graft copolymers using similar chloromethoxy-ethoxy compounds as macroinitiators for ring-opening polymerization of lactide and caprolactone monomers [6].
The polymerization mechanism typically involves the activation of the chloromethoxy group through Lewis acid catalysis, followed by nucleophilic attack by the growing polymer chain. Tin(II) 2-ethylhexanoate (Sn(Oct)₂) has proven particularly effective as a catalyst for these reactions, enabling polymerization at temperatures ranging from 110-150°C [6]. The resulting polymers exhibit well-defined molecular weights with narrow polydispersity indices, indicating excellent control over the polymerization process [6].
Advanced polymer functionalization strategies employ [2-(Chloromethoxy)ethoxy]benzene derivatives in the synthesis of hyperbranched aromatic polyethers. The compound's aromatic core provides thermal stability while the ether linkages contribute to solubility and processability [7]. These hyperbranched polymers demonstrate weight-average molecular weights ranging from 4.2 × 10⁴ to 1.6 × 10⁵ g/mol, with inherent viscosities between 0.101-0.171 dL/g [7].
| Application Type | Polymer System | Reaction Temperature (°C) | Catalyst/Reagent | Product Characteristics |
|---|---|---|---|---|
| Crosslinking Agent | Hypercrosslinked polystyrene | 25-70 | FeCl₃, SnCl₄ | High surface area (>500 m²/g) |
| Ether Functionalization | Polyether synthesis | 60-120 | Base catalysts | Controlled molecular weight |
| Polymerization Initiator | Ring-opening polymerization | 110-150 | Sn(Oct)₂ | Defined polymer architecture |
Chloromethoxy-functionalized polymer precursors have found applications in membrane formation and ion exchange technologies. The synthesis of crosslinked anion exchange membranes utilizing [2-(Chloromethoxy)ethoxy]benzene-based precursors involves dissolving phthalic acid polyethersulfoneketone (PPESK) in concentrated sulfuric acid, followed by chloromethylation with the chloromethoxy compound . This process yields membranes with enhanced ion exchange capacity and improved electrochemical performance .
The preparation of hypercrosslinked resins using [2-(Chloromethoxy)ethoxy]benzene derivatives as crosslinking agents has been extensively studied. These resins exhibit exceptional surface areas exceeding 500 m²/g and average pore diameters of approximately 1.134 nm . The synthesis typically involves ball-milling techniques at ambient temperature, providing a greener alternative to traditional high-temperature crosslinking methods .
[2-(Chloromethoxy)ethoxy]benzene demonstrates exceptional performance in phase-transfer catalysis (PTC) systems, serving as both a substrate and a catalyst modifier in various two-phase reaction systems. Phase-transfer catalysis represents a powerful synthetic methodology that enables reactions between reagents in different phases, typically aqueous and organic phases, through the use of specialized catalysts [9].
The mechanism of phase-transfer catalysis involving [2-(Chloromethoxy)ethoxy]benzene follows the classical extraction mechanism first proposed by Charles Starks. In this system, a quaternary ammonium halide catalyst (Q⁺X⁻) undergoes anion exchange with the reactive anion (Y⁻) in the aqueous phase, forming a lipophilic ion pair (Q⁺Y⁻) that can transfer to the organic phase [10]. The transferred anion then undergoes nucleophilic substitution with [2-(Chloromethoxy)ethoxy]benzene, producing the desired product while regenerating the catalyst for subsequent cycles [10].
The effectiveness of [2-(Chloromethoxy)ethoxy]benzene in phase-transfer catalysis systems is significantly enhanced by its structural features. The compound's dual ether functionalities provide optimal solubility characteristics in both aqueous and organic phases, facilitating efficient mass transfer across phase boundaries [11]. The aromatic ring system contributes to the compound's stability under typical PTC reaction conditions, while the chloromethoxy group serves as an excellent leaving group for nucleophilic substitution reactions [9].
Crown ethers have proven particularly effective as phase-transfer catalysts in reactions involving [2-(Chloromethoxy)ethoxy]benzene. Perhydrodibenzo-18-crown-6 demonstrates superior performance compared to conventional quaternary ammonium salts, providing enhanced selectivity and reaction rates [11]. The crown ether catalyst forms stable complexes with metal cations, generating highly active nucleophilic species that readily react with the chloromethoxy functionality [11].
| Catalyst Type | Reaction System | Activation Energy (kcal/mol) | Rate Enhancement Factor | Selectivity (%) |
|---|---|---|---|---|
| Quaternary ammonium salts | Liquid-liquid PTC | 18-25 | 10²-10³ | 75-85 |
| Crown ethers | Solid-liquid PTC | 15-22 | 10³-10⁴ | 80-95 |
| Polyethylene glycols | Gas-liquid PTC | 20-28 | 10²-10³ | 70-80 |
The kinetics of phase-transfer catalysis reactions involving [2-(Chloromethoxy)ethoxy]benzene follow pseudo-first-order behavior, with reaction rates directly proportional to the concentration of the catalyst in the organic phase [11]. Activation energies for these reactions typically range from 15-25 kcal/mol, depending on the specific catalyst system employed [11]. The rate enhancement factors achieved through phase-transfer catalysis can exceed 10⁴ compared to uncatalyzed reactions, making this methodology highly attractive for industrial applications [10].
Multi-site phase-transfer catalysts represent an advanced class of catalysts that demonstrate exceptional performance with [2-(Chloromethoxy)ethoxy]benzene substrates. These catalysts feature multiple quaternary ammonium centers connected by flexible spacer chains, enabling cooperative catalytic effects that significantly enhance reaction rates and selectivities [12]. The synthesis of 1,4-bis(triethylmethylene ammonium) derivatives has yielded catalysts with selectivities exceeding 85-98% in asymmetric synthesis applications [13].
The industrial applications of phase-transfer catalysis involving [2-(Chloromethoxy)ethoxy]benzene span numerous chemical processes, including C-alkylation, N-alkylation, O-alkylation, and S-alkylation reactions. The methodology has proven particularly valuable in the synthesis of o-nitrodiphenyl ether derivatives, which serve as important intermediates in pharmaceutical and agrochemical manufacturing [10]. The use of tetra-n-butylphosphonium bromide as a catalyst in solid-liquid phase-transfer systems has enabled efficient synthesis with 100% selectivity and controllable reaction temperatures [14].
Recent advances in phase-transfer catalysis have focused on the development of environmentally friendly catalyst systems. Temperature-controlled phase-transfer catalysts, supported phase-transfer catalysts, and hydrogen bond phase-transfer catalysts have emerged as alternatives to traditional catalysts, offering improved recyclability, reduced toxicity, and enhanced performance [15]. These developments have positioned [2-(Chloromethoxy)ethoxy]benzene as a key substrate in sustainable chemical synthesis applications.